Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound characterized by its complex structure, which includes a chromenone core substituted with various functional groups. Its molecular formula is C22H19ClF O5, and it has a molecular weight of approximately 453.288 g/mol. The compound features a propanoate ester group, contributing to its solubility and potential bioactivity. Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is classified under organochlorine compounds due to the presence of chlorine atoms in its structure, which can influence its biological properties and reactivity .
These reactions indicate the compound's versatility in synthetic organic chemistry.
Research into the biological activity of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate suggests potential pharmacological properties. Compounds with similar chromenone structures have been studied for their anti-inflammatory, antioxidant, and anticancer activities. The presence of chlorine and fluorine substituents may enhance these effects by influencing the compound's interaction with biological targets such as enzymes or receptors .
The synthesis of ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions, including:
These methods highlight the compound's synthetic complexity and require careful control of reaction conditions to achieve desired yields and purity .
Ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has potential applications in:
Interaction studies involving ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Further research is required to elucidate specific interactions and their implications for therapeutic applications .
Several compounds share structural similarities with ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, highlighting its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | Lacks halogen substituents; simpler structure |
| Ethyl 3-{6-chloro-7-[fluorobenzyl]oxy}-4-methylcoumarin | C21H19ClF O5 | Similar coumarin core but different substituents |
| Ethyl 3-{6-bromo-[benzoyloxy]} -4-methylcoumarin | C22H19BrO5 | Contains bromine instead of chlorine; different reactivity |
The unique combination of chlorine and fluorine substituents in ethyl 3-{7-[ (2-chloro -4-fluorobenzyl) oxy]-4-methyl -2 -oxo -2H -chromen -3 -yl} propanoate sets it apart from these similar compounds, potentially enhancing its biological activity and specificity .